1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione
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Description
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
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Biological Activity
1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : 51254-35-4
- Structure : The compound features a complex isoquinoline structure with a dioxole moiety that may contribute to its biological effects.
Anticancer Properties
Research suggests that compounds with isoquinoline structures exhibit anticancer activity. For instance, studies have shown that similar derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound's structural components may enhance its electron-donating ability, thus neutralizing free radicals. A study demonstrated that related isoquinoline derivatives showed significant antioxidant activity through DPPH radical scavenging assays.
Antimicrobial Effects
The antimicrobial potential of isoquinoline derivatives has been explored in various studies. This compound has shown effectiveness against several bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell membrane integrity.
Case Studies
- Anticancer Activity : In vitro studies on cancer cell lines treated with this compound indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
- Antioxidant Assays : The compound's ability to scavenge DPPH radicals was tested alongside standard antioxidants like ascorbic acid. Results showed that it had comparable activity, suggesting potential applications in nutraceutical formulations.
- Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria using the agar diffusion method. Results indicated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli.
Data Table: Summary of Biological Activities
Biological Activity | Methodology | Observations |
---|---|---|
Anticancer | Cell viability assays | Dose-dependent cytotoxicity in cancer cell lines |
Antioxidant | DPPH scavenging assay | Comparable activity to ascorbic acid |
Antimicrobial | Agar diffusion method | Inhibition of S. aureus and E. coli |
Properties
IUPAC Name |
1-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)pentane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-10(19)6-12(20)8-13-15-11(4-5-18(13)2)7-14-16(17(15)21-3)23-9-22-14/h7,13H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPOLHYFCZTYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1C2=C(C3=C(C=C2CCN1C)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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